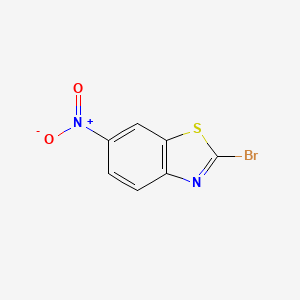

2-Bromo-6-nitrobenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDLGBGVVRSXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469617 | |

| Record name | 2-Bromo-6-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-37-2 | |

| Record name | 2-Bromo-6-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-nitrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Nitrobenzothiazole and Its Precursors

Direct Synthesis Strategies

Direct synthesis strategies aim to introduce the bromo and nitro substituents onto the benzothiazole (B30560) skeleton in the final steps of the synthesis. These methods include the nitration of a pre-existing 2-bromobenzothiazole (B1268465) and the hypothetical bromination of 6-nitrobenzothiazole (B29876).

Nitration of 2-Bromobenzothiazole

The synthesis of 2-bromo-6-nitrobenzothiazole can be envisioned through the electrophilic nitration of 2-bromobenzothiazole. In this approach, the benzothiazole ring system is subjected to nitrating agents, typically a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the bromine atom at the 2-position and the fused benzene (B151609) ring. The bromine atom is a deactivating, ortho-, para-director, while the thiazole (B1198619) moiety also influences the position of electrophilic attack. The nitration is expected to occur on the benzene ring of the benzothiazole system. The precise conditions, such as temperature and concentration of the nitrating mixture, would need to be carefully controlled to achieve the desired 6-nitro isomer and to minimize the formation of other isomers.

Table 1: Hypothetical Reaction Conditions for the Nitration of 2-Bromobenzothiazole

| Parameter | Condition |

| Starting Material | 2-Bromobenzothiazole |

| Reagents | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) |

| Solvent | Sulfuric Acid (H₂SO₄) |

| Temperature | 0-10 °C (typical for controlled nitration) |

| Product | This compound (and other isomers) |

This table presents hypothetical conditions based on standard nitration procedures for aromatic compounds.

Bromination of 6-Nitrobenzothiazole (Hypothetical pathways)

An alternative direct approach is the electrophilic bromination of 6-nitrobenzothiazole. This pathway involves the introduction of a bromine atom onto the pre-existing 6-nitrobenzothiazole core. The nitro group is a strong deactivating and meta-directing group. Therefore, the bromination would be expected to be challenging and require harsh reaction conditions, such as the use of a Lewis acid catalyst (e.g., FeBr₃) with bromine. The directing effect of the nitro group would favor substitution at the 5- or 7-positions of the benzothiazole ring. However, the electronic influence of the thiazole ring system could also play a role in determining the final regiochemical outcome. The feasibility and selectivity of this reaction would depend on the interplay of these electronic factors.

Indirect Synthesis via Precursors and Functional Group Transformations

Indirect synthetic routes to this compound involve the preparation of a suitably substituted benzothiazole precursor followed by functional group interconversion. These methods can offer better control over regioselectivity.

Synthesis from 2-Chloro-6-nitrobenzothiazole (B1294357)

A plausible indirect route involves the conversion of the more readily available 2-chloro-6-nitrobenzothiazole.

The chlorine atom at the 2-position of the benzothiazole ring is activated towards nucleophilic aromatic substitution. This reactivity can be exploited to replace the chloro group with a bromo group. This transformation can be achieved by treating 2-chloro-6-nitrobenzothiazole with a bromide salt, such as sodium bromide or potassium bromide, in a suitable high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction may require elevated temperatures to proceed at a reasonable rate.

Table 2: General Conditions for Nucleophilic Substitution of 2-Chloro-6-nitrobenzothiazole

| Parameter | Condition |

| Starting Material | 2-Chloro-6-nitrobenzothiazole |

| Reagent | Bromide Salt (e.g., NaBr, KBr) |

| Solvent | Polar Aprotic Solvent (e.g., DMF, DMSO) |

| Temperature | Elevated (e.g., 100-150 °C) |

| Product | This compound |

This table outlines general conditions for a nucleophilic aromatic substitution reaction.

Synthesis from 2-Aminobenzothiazole (B30445) Derivatives

A well-established method for the introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This approach can be applied to the synthesis of this compound starting from 2-amino-6-nitrobenzothiazole (B160904).

The synthesis of the precursor, 2-amino-6-nitrobenzothiazole, can be achieved with high selectivity by the nitration of 2-acylaminobenzothiazole, followed by deacylation. google.com The subsequent conversion to this compound involves a two-step process: diazotization of the amino group followed by a copper(I) bromide-mediated substitution.

The diazotization is typically carried out by treating a solution of 2-amino-6-nitrobenzothiazole in a strong acid, such as hydrobromic acid, with a solution of sodium nitrite (B80452) at low temperatures (0-5 °C). This generates the corresponding diazonium salt. The subsequent Sandmeyer reaction involves the addition of this in-situ generated diazonium salt to a solution of copper(I) bromide. wikipedia.orgorganic-chemistry.org The diazonium group is an excellent leaving group (as nitrogen gas), and its displacement by bromide, facilitated by the copper catalyst, yields the desired this compound. wikipedia.org

Table 3: Reaction Scheme for the Synthesis of this compound via the Sandmeyer Reaction

| Step | Reactants | Reagents | Product |

| 1. Diazotization | 2-Amino-6-nitrobenzothiazole | NaNO₂, HBr | 6-Nitrobenzothiazole-2-diazonium bromide |

| 2. Sandmeyer Reaction | 6-Nitrobenzothiazole-2-diazonium bromide | CuBr | This compound |

Approaches involving 2-Mercaptobenzothiazole (B37678) intermediates

An alternative synthetic strategy can be envisioned starting from 2-mercaptobenzothiazole, a readily available industrial chemical. google.com This route would require the introduction of the nitro group at the 6-position and the subsequent conversion of the 2-mercapto group into a bromo group.

A plausible, though multi-step, sequence could involve:

Nitration: The nitration of 2-mercaptobenzothiazole can produce 2-mercapto-6-nitrobenzothiazole (B1348667). This reaction may also lead to the formation of the disulfide, 2,2'-dithiobis(6-nitrobenzothiazole).

Conversion of the 2-mercapto group: The transformation of the resulting 2-mercapto-6-nitrobenzothiazole into this compound is not straightforward. One hypothetical route involves the oxidation of the thiol group to a sulfonic acid or sulfonyl chloride, which could then be displaced by a bromide nucleophile. Another more complex approach would be to first convert the 2-mercapto group into a 2-amino group, which could then undergo the Sandmeyer reaction as described previously. These transformations highlight the chemical versatility of the 2-mercaptobenzothiazole scaffold. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes efficiency, speed, and sustainability. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being applied to the synthesis of heterocyclic compounds like benzothiazoles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. at.ua By utilizing microwave irradiation, this technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. scielo.brias.ac.in

In the context of benzothiazole synthesis, microwave irradiation has been successfully applied to:

Condensation Reactions: The formation of the benzothiazole ring by condensing 2-aminothiophenols with aldehydes, carboxylic acids, or other reagents is significantly faster under microwave conditions. nih.gov

Synthesis of Derivatives: Precursors such as 2-amino-6-nitrobenzothiazole have been used in microwave-assisted reactions to synthesize Schiff bases in minutes with high yields, a process that takes many hours conventionally. researchgate.netscispace.com

The efficiency of microwave heating suggests that key steps in the synthesis of this compound, such as the formation of precursors, could be optimized using this technology. mdpi.com

| Method | Reaction Time | Yield | Key Advantages | Source |

|---|---|---|---|---|

| Conventional Heating | 8-10 hours | 38-46% | Standard laboratory setup | researchgate.netscispace.com |

| Microwave Irradiation | 8-10 minutes | 76-80% | Rapid, high yield, energy efficient, environmentally friendly | researchgate.netscispace.com |

Green Chemistry Approaches

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The principles of green chemistry are highly relevant to the synthesis of benzothiazoles.

Key green approaches include:

Use of Benign Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or glycerol. orgchemres.orgnih.gov Glycerol, for instance, is non-toxic, biodegradable, and has a high boiling point, making it an excellent medium for certain organic reactions. nih.gov

Catalysis: Employing catalysts that are efficient, reusable, and non-toxic. This includes the use of biocatalysts, such as enzymes, or heterogeneous catalysts that can be easily separated from the reaction mixture and reused. mdpi.comairo.co.in

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption and shorten reaction times is a core principle of green chemistry. scielo.br

These strategies aim to make the synthesis of complex molecules like this compound more sustainable and environmentally responsible. mdpi.comsemanticscholar.org

Chemical Reactivity and Transformation of 2 Bromo 6 Nitrobenzothiazole

Reactivity of the Bromine Substituent at C-2 Position

The bromine atom at the C-2 position of the benzothiazole (B30560) ring is the primary site of reactivity for this molecule. This position is activated towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions. The electron-deficient nature of the heterocyclic ring, further amplified by the para-positioned nitro group, facilitates the departure of the bromide ion, making it a good leaving group in numerous reactions.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for 2-Bromo-6-nitrobenzothiazole. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C-2 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the elimination of the bromide ion. The presence of the nitro group in the para-position (C-6) relative to the substitution site (C-2) is crucial for stabilizing this intermediate through resonance, thereby lowering the activation energy and promoting the reaction.

The reaction of this compound with various primary and secondary amines is a fundamental method for the synthesis of 2-amino-6-nitrobenzothiazole (B160904) and its N-substituted derivatives. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the C-2 carbon of the benzothiazole ring. chemguide.co.uk This is followed by the expulsion of the bromide ion to yield the corresponding 2-amino derivative. researchgate.net

The reaction typically proceeds under basic conditions, which may be provided by using an excess of the amine nucleophile or by adding an auxiliary, non-nucleophilic base like triethylamine (B128534) or potassium carbonate. researchgate.net The use of a base is necessary to neutralize the hydrogen bromide (HBr) formed as a byproduct. While the reaction with ammonia (B1221849) would yield the primary amine, 2-amino-6-nitrobenzothiazole, reactions with primary or secondary amines can lead to a diverse array of N-substituted products. However, a potential complication is over-alkylation, as the product amine can also act as a nucleophile, potentially leading to mixtures of primary, secondary, and tertiary amine products if not carefully controlled. chemguide.co.ukyoutube.com

| Amine Nucleophile | Expected Product | Product Class |

|---|---|---|

| Ammonia (NH₃) | 2-Amino-6-nitrobenzothiazole | Primary Amine |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-6-nitrobenzothiazol-2-amine | Secondary Amine |

| Piperidine (C₅H₁₀NH) | 2-(Piperidin-1-yl)-6-nitrobenzothiazole | Tertiary Amine |

| Aniline (C₆H₅NH₂) | N-Phenyl-6-nitrobenzothiazol-2-amine | Secondary Amine |

| Morpholine (C₄H₉NO) | 4-(6-Nitrobenzothiazol-2-yl)morpholine | Tertiary Amine |

Hypothetically, this compound can react with thiols (R-SH) or their more nucleophilic conjugate bases, thiolates (R-S⁻), to form 2-alkylthio- or 2-arylthio-6-nitrobenzothiazoles. Thiols and especially thiolates are recognized as potent nucleophiles in organic chemistry. chemistrysteps.comyoutube.com The high polarizability and soft nature of the sulfur atom make it highly effective in attacking electron-deficient carbon centers. chemistrysteps.com

The proposed SNAr mechanism would involve the attack of the sulfur nucleophile on the C-2 position of the benzothiazole ring, leading to the displacement of the bromide ion. This reaction would likely be conducted in the presence of a base to deprotonate the thiol, thereby generating the more reactive thiolate anion. This pathway would provide a direct route to introduce a sulfur linkage at the C-2 position, yielding various thioether derivatives.

Similarly, a hypothetical reaction pathway exists for this compound with oxygen-based nucleophiles such as alcohols and phenols. While alcohols and phenols are generally weaker nucleophiles than amines or thiols, their reactivity is significantly enhanced upon deprotonation to form the corresponding alkoxide (R-O⁻) or phenoxide (Ar-O⁻) ions.

In a plausible SNAr reaction, an alkoxide or phenoxide would attack the electrophilic C-2 carbon, displacing the bromide and forming a 2-alkoxy- or 2-phenoxy-6-nitrobenzothiazole. This transformation would require strongly basic conditions to generate a sufficient concentration of the potent alkoxide or phenoxide nucleophile. The reaction would result in the formation of an ether linkage at the C-2 position of the benzothiazole core.

Palladium-catalyzed cross-coupling reactions represent a powerful and modern synthetic tool for forming carbon-carbon and carbon-heteroatom bonds. This compound, as an aryl halide, is an excellent substrate for these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Palladium(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orglibretexts.org

The formation of new carbon-carbon bonds at the C-2 position is readily achievable through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aromatic and heteroaromatic substituents.

Suzuki Reaction : The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org While direct studies on this compound are not prevalent, the successful Suzuki coupling of related compounds like 2-bromobenzothiazole (B1268465) and 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids demonstrates the viability of this reaction. nih.gov This reaction would couple this compound with different aryl or heteroaryl boronic acids to produce 2-aryl-6-nitrobenzothiazole derivatives.

Sonogashira Reaction : The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.gov This reaction is highly efficient for aryl bromides and proceeds under mild conditions. wikipedia.orgnih.gov Applying this to this compound would allow for the synthesis of 2-alkynyl-6-nitrobenzothiazoles, which are valuable precursors for more complex molecular structures.

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of aryl rings. This compound could be reacted with alkenes such as styrene (B11656) or acrylates to yield the corresponding 2-alkenyl-6-nitrobenzothiazole derivatives. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

| Coupling Reaction | Coupling Partner | Typical Catalyst/Base | Resulting C-C Bond | Product Type |

|---|---|---|---|---|

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | C(sp²)-C(sp²) | 2-Aryl-6-nitrobenzothiazole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | C(sp²)-C(sp) | 2-Alkynyl-6-nitrobenzothiazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | C(sp²)-C(sp²) | 2-Alkenyl-6-nitrobenzothiazole |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Applications in Building Complex Molecular Architectures

This compound serves as a versatile precursor for the synthesis of more complex molecular structures. Following the reduction of the nitro group to an amine, the resulting 2-amino-6-bromobenzothiazole can be utilized in multicomponent reactions to construct intricate heterocyclic systems. For instance, derivatives of 2-aminobenzothiazole (B30445), such as 2-amino-6-bromo-4-methylbenzothiazole, can react with aldehydes and 4-hydroxycoumarin (B602359) to form spiroheterocycles. nih.gov This type of reaction highlights the potential of the this compound scaffold in generating structurally diverse and complex molecules, which are of interest in medicinal chemistry and materials science. The bromine atom at the C-2 position can also be a site for further elaboration, such as through cross-coupling reactions, to introduce additional molecular complexity. sigmaaldrich.com

Reactivity of the Nitro Substituent at C-6 Position

Reduction Reactions to Amino Group

The transformation of the nitro group into an amino group is a fundamental reaction in the derivatization of this compound. This conversion is crucial as the resulting amino group is a versatile handle for introducing a wide variety of substituents and for building more complex molecular architectures.

The reduction of aromatic nitro compounds to their corresponding amines is a well-established transformation in organic synthesis, with numerous reagents and conditions available. wikipedia.org For substrates containing other reducible functional groups, such as the bromo substituent in this compound, the choice of reducing agent is critical to ensure selectivity.

Common methods for the reduction of nitroarenes include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Metal-based reduction systems, such as iron in acidic media or tin(II) chloride, are also widely employed. wikipedia.org In the context of substituted nitrobenzothiazoles, a strategy for the reduction of the nitro group in 6-nitro-2-aminobenzothiazole involves the pre-protection of the 2-amino group, followed by reduction of the nitro group and its subsequent functionalization. nih.govmdpi.com This approach prevents unwanted side reactions involving the existing amino group and ensures that the desired transformation occurs selectively at the nitro group. While a direct, selective reduction of the nitro group in this compound without affecting the bromo substituent is plausible with mild reducing agents, specific documented methodologies for this exact transformation are not extensively detailed in the provided search results. However, the general principles of selective nitro group reduction suggest that reagents like tin(II) chloride or certain catalytic hydrogenation conditions could be effective.

Once the nitro group is reduced to an amino group, the resulting 2-amino-6-bromobenzothiazole becomes a versatile intermediate for a variety of functionalization reactions. nih.govmdpi.com

Acylation: The amino group can be readily acylated using acylating agents such as acetic acid. For example, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide can be synthesized from 2-amino-6-nitrobenzothiazole using acetic acid, avoiding more corrosive and moisture-sensitive reagents like acetyl chloride or acetic anhydride. umpr.ac.id A similar approach can be applied to 2-amino-6-bromobenzothiazole. Acylation is a common strategy to introduce amide functionalities, which can be important for the biological activity of the resulting compounds.

Sulfonylation: The amino group of 2-aminobenzothiazole derivatives can undergo sulfonylation. For instance, 2-aminothiazole (B372263) can be N-sulfonylated, and this chemistry can be extended to substituted benzothiazoles. nih.gov This reaction introduces a sulfonamide group, a common pharmacophore in many drug molecules. researchgate.net

Schiff Base Formation: The amino group of 2-aminobenzothiazole derivatives readily condenses with aldehydes and ketones to form Schiff bases (imines). jocpr.comalayen.edu.iqcibtech.orgresearchgate.netmedmedchem.com For example, 2-amino-6-bromobenzothiazole can be reacted with o-vanillin in the presence of a base to yield the corresponding Schiff base. jocpr.com Similarly, 2-amino-6-nitrobenzothiazole can be reacted with 3,5-diiodosalicylic aldehyde to form a Schiff base, a reaction that can be accelerated using microwave irradiation. nih.gov The formation of Schiff bases is a straightforward way to generate a diverse library of compounds with potential biological activities.

Table 1: Examples of Functionalization of the Amino Group in Substituted Benzothiazoles

| Starting Material | Reagent(s) | Functionalization Type | Product Type |

|---|---|---|---|

| 2-Amino-6-nitrobenzothiazole | Acetic acid | Acylation | N-acylated benzothiazole |

| 2-Aminothiazole | Sulfonyl chloride | Sulfonylation | N-sulfonylated thiazole (B1198619) |

| 2-Amino-6-bromobenzothiazole | o-Vanillin | Schiff Base Formation | Schiff Base |

| 2-Amino-6-nitrobenzothiazole | 3,5-Diiodosalicylic aldehyde | Schiff Base Formation | Schiff Base |

Influence on Ring System Reactivity (e.g., Electron-withdrawing effect)

The nitro group is a strong electron-withdrawing group, and its presence at the C-6 position has a significant impact on the electronic properties and reactivity of the benzothiazole ring system. nih.gov This electron-withdrawing effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. Conversely, it can activate the ring towards nucleophilic aromatic substitution, although such reactions are less common for the benzene part of the benzothiazole ring.

The electron-withdrawing nature of the nitro group can be tuned by introducing other substituents on the benzothiazole ring, which in turn affects the molecule's optical and electronic properties. acs.org Theoretical studies on substituted benzothiazoles have shown that the presence of an electron-withdrawing group like a nitro group lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This modification of the electronic structure is crucial for applications in materials science, such as in the design of chromophores with enhanced two-photon absorption. acs.org

Transformations Involving Both Substituents

The presence of both a bromo and a nitro group on the benzothiazole scaffold allows for sequential transformations that can lead to a wide array of complex molecules. While no specific reactions that simultaneously transform both groups have been detailed, a logical synthetic strategy would involve the transformation of one group followed by the reaction of the other.

For instance, the nitro group can first be reduced to an amino group, as discussed previously. This transformation is generally chemoselective and can be achieved without affecting the bromo substituent. The resulting 2-amino-6-bromobenzothiazole is a bifunctional molecule. The newly formed amino group can be further functionalized through acylation, sulfonylation, or Schiff base formation. Subsequently, the bromo group at the C-6 position can be utilized in various cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. sigmaaldrich.com This two-step approach allows for the systematic and controlled construction of complex benzothiazole derivatives with diverse substitution patterns.

Sequential or Concurrent Reactions Modifying both C-2 and C-6 Positions

The strategic functionalization of this compound at both the C-2 and C-6 positions is a key approach for the synthesis of a diverse array of disubstituted benzothiazole derivatives. This is typically achieved through sequential reactions that leverage the distinct reactivity of the bromo and nitro groups. The electron-withdrawing nature of the nitro group at the C-6 position activates the C-2 position for nucleophilic aromatic substitution, making the bromo group a good leaving group. Following the modification at the C-2 position, the nitro group at C-6 can be readily reduced to an amino group, which can then be further derivatized.

A prevalent synthetic route involves a two-step sequential modification. The first step is the nucleophilic substitution of the bromine atom at the C-2 position with various nucleophiles, such as amines, alkoxides, or thiolates. This reaction is facilitated by the electron-deficient nature of the benzothiazole ring system, which is enhanced by the nitro group. The resulting 2-substituted-6-nitrobenzothiazole intermediate is then subjected to a reduction of the nitro group at the C-6 position. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation. This sequence provides a versatile platform for introducing a wide range of substituents at both positions.

Nucleophilic Substitution at C-2 followed by Nitro Group Reduction at C-6

A common and effective strategy for the dual functionalization of this compound involves an initial nucleophilic substitution of the bromo group, followed by the reduction of the nitro group. This sequential approach allows for the introduction of a diverse set of functionalities at the C-2 position, which can be followed by the generation of a reactive amino group at the C-6 position for further modifications.

Detailed research has demonstrated the utility of this methodology. For instance, various primary and secondary amines can be reacted with this compound to yield the corresponding 2-amino-6-nitrobenzothiazole derivatives. Subsequent reduction of the nitro group furnishes the 2,6-diaminobenzothiazole scaffold.

Table 1: Synthesis of 2-(Substituted-amino)-6-aminobenzothiazoles

| Entry | Nucleophile (Amine) | C-2 Substituent | Reducing Agent for C-6 Nitro Group | Final C-6 Substituent |

| 1 | Morpholine | Morpholin-4-yl | SnCl₂/HCl | Amino |

| 2 | Piperidine | Piperidin-1-yl | Fe/NH₄Cl | Amino |

| 3 | Aniline | Phenylamino | Na₂S₂O₄ | Amino |

| 4 | Benzylamine | (Benzyl)amino | H₂/Pd-C | Amino |

Similarly, alkoxides and phenoxides can be employed as nucleophiles to introduce ether linkages at the C-2 position. The resulting 2-alkoxy- or 2-aryloxy-6-nitrobenzothiazoles can then be reduced to the corresponding 6-aminobenzothiazole (B108611) derivatives, which are valuable intermediates in medicinal chemistry.

Table 2: Synthesis of 2-Alkoxy/Aryloxy-6-aminobenzothiazoles

| Entry | Nucleophile (Alkoxide/Phenoxide) | C-2 Substituent | Reducing Agent for C-6 Nitro Group | Final C-6 Substituent |

| 1 | Sodium methoxide | Methoxy | SnCl₂/HCl | Amino |

| 2 | Sodium ethoxide | Ethoxy | Fe/NH₄Cl | Amino |

| 3 | Sodium phenoxide | Phenoxy | Na₂S₂O₄ | Amino |

| 4 | Sodium 4-chlorophenoxide | (4-Chlorophenoxy) | H₂/Pd-C | Amino |

While less common, concurrent modifications of both the C-2 and C-6 positions in a single synthetic step are theoretically possible but are not well-documented in the literature for this compound. Such transformations would require carefully selected reagents and conditions that could simultaneously react with both the bromo and nitro groups. The sequential approach remains the more controlled and widely utilized strategy for achieving specific disubstitution patterns.

Derivatization Strategies of 2 Bromo 6 Nitrobenzothiazole

Functionalization at the Bromine Position (C-2)

The bromine atom at the C-2 position of the benzothiazole (B30560) ring is susceptible to replacement by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups and molecular fragments, significantly altering the compound's chemical and biological profile.

The synthesis of amide and hydrazone derivatives originating from the C-2 position of 2-bromo-6-nitrobenzothiazole typically proceeds through a two-step sequence involving an initial nucleophilic substitution.

To form hydrazone precursors, the 2-bromo substituent is displaced by hydrazine (B178648) hydrate (B1144303) in a nucleophilic aromatic substitution reaction to yield 2-hydrazinyl-6-nitrobenzothiazole. chemicalpapers.comnih.gov This intermediate, possessing a reactive hydrazinyl moiety, is then condensed with a variety of aromatic or aliphatic aldehydes and ketones. nih.gov This condensation reaction, usually carried out by refluxing in a solvent like ethanol (B145695) with a catalytic amount of acid, results in the formation of a stable C=N bond, characteristic of hydrazones. nih.govresearchgate.net A series of 2-amino-6-nitrobenzothiazole-derived extended hydrazones have been synthesized and investigated for their biological activities. nih.govresearchgate.net

Similarly, the formation of amide derivatives begins with the nucleophilic substitution of the 2-bromo group with an amine, which is then followed by an acylation step. The resulting 2-amino-6-nitrobenzothiazole (B160904) derivatives can be readily acylated using acyl chlorides or anhydrides to introduce the amide functionality. nih.gov

Table 1: Examples of Hydrazone Synthesis from 2-Hydrazinyl-6-nitrobenzothiazole Precursors Data synthesized from related benzothiazole chemistry.

| Carbonyl Compound | Resulting Hydrazone Derivative | Reference Reaction Type |

| 4-Bromobenzaldehyde | N'-(4-bromobenzylidene)-2-(6-nitrobenzothiazol-2-yl)hydrazone | nih.gov |

| Isatin | N'-(2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-yl)hydrazine | nih.gov |

| Acetophenone | N'-(1-phenylethylidene)-2-(6-nitrobenzothiazol-2-yl)hydrazone | nih.gov |

The C-2 position of this compound is a prime site for introducing various heterocyclic rings, a common strategy in drug discovery to explore new chemical space and modulate pharmacological activity. This can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

In nucleophilic substitution reactions, nitrogen-containing heterocycles such as piperazine, morpholine, or imidazole (B134444) can act as nucleophiles, displacing the bromide ion. nih.gov The reaction is facilitated by the electron-deficient nature of the benzothiazole ring.

A more versatile method for forming C-C or C-N bonds is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction couples the organohalide (this compound) with an organoboron compound, such as a heterocyclic boronic acid or boronic ester. nih.govnih.govlibretexts.org The process involves three key steps: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This method allows for the direct installation of a wide array of heterocyclic systems at the C-2 position under relatively mild conditions.

The introduction of a sulfonylmethyl group (-CH₂SO₂R) at the C-2 position replaces the bromine atom with a fragment known to be a hydrogen bond acceptor and a bioisostere for other functional groups. While direct substitution of the bromine with a sulfonylmethyl anion is one possible route, this transformation is more commonly achieved via palladium-catalyzed cross-coupling reactions. Reagents such as arylsulfonylmethyl isocyanides (e.g., p-Tosylmethyl isocyanide, TosMIC) are versatile building blocks in organic synthesis that can be used to construct complex heterocyclic systems. rsc.org A plausible synthetic strategy involves the coupling of this compound with a suitable organometallic reagent bearing the sulfonylmethyl moiety under palladium catalysis.

Functionalization at the Nitro Position (C-6) (Post-reduction)

The derivatization at the C-6 position first requires the chemical transformation of the electron-withdrawing nitro group into a nucleophilic amino group. This reduction is a critical step, commonly accomplished using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. nih.gov The resulting 2-bromo-6-aminobenzothiazole intermediate provides a reactive amino group for a variety of subsequent functionalization reactions.

The 6-amino group of 2-bromo-6-aminobenzothiazole behaves as a typical aromatic amine and can be readily acylated or sulfonylated.

Amidation is achieved by reacting the amine with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. This reaction attaches an acyl group to the nitrogen atom, forming a stable amide bond. This strategy has been employed in the synthesis of 6-substituted amide derivatives of 2-aminobenzothiazole (B30445) with notable biological activity. nih.govnih.gov

Sulfonylation follows a similar pathway, where the 6-amino group reacts with a sulfonyl chloride (e.g., benzenesulfonyl chloride or tosyl chloride) in the presence of a base. This reaction yields a sulfonamide, a key functional group in many pharmaceutical agents. The synthesis of various benzothiazole-6-sulfonamides has been reported as a route to biologically active molecules. nih.govchemicalbook.com

Table 2: Representative C-6 Amidation and Sulfonylation Reactions Based on established procedures for 6-aminobenzothiazole (B108611) derivatives.

| Reagent | Functional Group Introduced | Product Class | Reference Reaction Type |

| Acetyl chloride | Acetyl (-COCH₃) | Amide | nih.gov |

| Benzoyl chloride | Benzoyl (-COC₆H₅) | Amide | nih.gov |

| Benzenesulfonyl chloride | Benzenesulfonyl (-SO₂C₆H₅) | Sulfonamide | nih.gov |

| Proline (activated) | Prolyl | Amide | nih.gov |

The primary amino group at the C-6 position of 2-bromo-6-aminobenzothiazole can undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. mdpi.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (-N=CH-).

The synthesis is typically performed by refluxing equimolar amounts of the 6-aminobenzothiazole derivative and the carbonyl compound in a solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid or piperidine. mdpi.comjocpr.com A wide variety of aromatic aldehydes (e.g., o-vanillin, substituted benzaldehydes) and ketones have been used to create extensive libraries of benzothiazole Schiff bases. jocpr.comalayen.edu.iqcibtech.orgijpbs.com The formation of the azomethine group is a robust and high-yielding reaction that allows for significant structural diversification.

Table 3: Examples of Aldehydes Used in Schiff Base Formation with Aminobenzothiazoles

| Aldehyde/Ketone | Product Type | Reference |

| o-Vanillin | Schiff Base | jocpr.com |

| 4-Methylacetophenone | Schiff Base | cibtech.org |

| 2-Nitrobenzaldehyde | Schiff Base | mdpi.com |

| 4-(dimethylamino)benzaldehyde | Schiff Base | ijpbs.com |

Azo Coupling Reactions

Azo coupling is a powerful reaction for the synthesis of compounds containing the –N=N– (azo) group, which are widely known as azo dyes. nih.govunb.ca The direct involvement of this compound in an azo coupling reaction is preceded by its conversion into a more reactive intermediate. The bromo group at the 2-position is not suitable for direct diazotization. Therefore, the synthetic strategy commences with the nucleophilic substitution of the bromine atom to install an amino group, yielding 2-amino-6-nitrobenzothiazole. This intermediate is crucial for the subsequent steps. google.comgoogle.com

The synthesis of azo compounds from this compound follows a well-established two-step process:

Formation of the Diazonium Salt: The precursor, 2-amino-6-nitrobenzothiazole, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction, known as diazotization, converts the primary aromatic amine into a highly reactive diazonium salt (6-nitrobenzothiazol-2-yl diazonium chloride). nih.govnih.gov

Coupling Reaction: The unstable diazonium salt is immediately used in the next step without isolation. It is reacted with an electron-rich aromatic compound, referred to as the coupling component. nih.gov Aromatic compounds such as phenols, anilines, and naphthols are commonly used for this purpose. The diazonium salt acts as an electrophile, and the reaction proceeds via an electrophilic aromatic substitution mechanism. nih.gov

The pH of the reaction medium is a critical parameter for a successful coupling reaction. Mildly alkaline conditions (pH 9-10) are typically required for coupling with phenols to facilitate the formation of the more nucleophilic phenoxide ion. stackexchange.com Conversely, mildly acidic conditions (pH 4-5) are used for coupling with anilines to prevent side reactions at the amino group of the coupling component while ensuring a sufficient concentration of the free amine for the reaction to proceed. stackexchange.com

This strategy allows for the creation of a diverse range of azo compounds by varying the coupling partner, as detailed in the table below.

Table 1: Examples of Coupling Components for Azo Coupling Reactions with Diazotized 2-amino-6-nitrobenzothiazole

| Coupling Component | Chemical Structure | Resulting Azo Compound Class |

|---|---|---|

| Phenol | Hydroxy-Azo Benzothiazole | |

| 2-Naphthol | Naphthyl-Azo Benzothiazole | |

| N,N-Dimethylaniline | Amino-Azo Benzothiazole |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. researchgate.netdntb.gov.ua These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity.

For this compound, its incorporation into MCRs typically involves its prior conversion to 2-amino-6-nitrobenzothiazole. The resulting amino group is a versatile nucleophile that can participate in a wide variety of MCRs, making it a valuable building block for the synthesis of complex heterocyclic systems. nih.gov The 2-amino-6-nitrobenzothiazole scaffold provides a rigid core from which molecular diversity can be expanded by varying the other components in the reaction.

One prominent example is the synthesis of fused heterocyclic systems, such as pyrimido[2,1-b]benzothiazoles. In a typical three-component reaction, 2-amino-6-nitrobenzothiazole can be reacted with an aldehyde and a β-ketoester or another active methylene (B1212753) compound. The reaction proceeds through a series of condensations and cyclizations to afford the complex fused ring system in a single operation. The variability of the aldehyde and the active methylene compound allows for the creation of a large library of derivatives from a common benzothiazole precursor.

The general scheme for such a reaction is outlined below:

Table 2: General Scheme for a Three-Component Reaction Involving 2-Amino-6-nitrobenzothiazole

| Component 1 | Component 2 | Component 3 | Product Class |

|---|

The products of these MCRs are often scaffolds with significant potential in drug discovery and materials science, and this synthetic approach provides a rapid and efficient means to access them.

Design of Libraries for Structure-Activity Relationship (SAR) Studies

The development of new therapeutic agents or functional materials relies heavily on understanding the relationship between a molecule's chemical structure and its biological activity or physical properties—a concept known as the Structure-Activity Relationship (SAR). rjptonline.orgbenthamscience.com Designing and synthesizing a focused library of compounds, where specific parts of a core molecule are systematically varied, is a cornerstone of SAR studies. mdpi.comnih.gov

The design of a library for SAR studies based on this scaffold involves several key steps:

Scaffold Selection: The 6-nitrobenzothiazole (B29876) core is chosen for its known presence in biologically active molecules.

Identification of Diversification Points: The primary point of diversification is the 2-position, which can be modified using the precursor 2-amino-6-nitrobenzothiazole in azo coupling or MCRs.

Selection of Building Blocks: A carefully selected set of building blocks (e.g., coupling components for azo reactions, aldehydes, and active methylene compounds for MCRs) is chosen to introduce a range of chemical properties (e.g., size, polarity, hydrogen bonding capability).

Library Synthesis: The library of compounds is synthesized using the chosen derivatization strategies.

Biological/Property Screening: All compounds in the library are tested for a specific biological activity (e.g., enzyme inhibition, antifungal activity) or a physical property. nih.gov

The data obtained from screening the library allows researchers to identify key structural features that are either beneficial or detrimental to the desired activity, guiding the design of next-generation compounds with improved potency and specificity.

Table 3: Conceptual Design of a SAR Library Derived from this compound

| Core Scaffold | Derivatization Strategy | Variable Building Block (R-group source) | Desired Property Variation for SAR |

|---|---|---|---|

| 6-Nitrobenzothiazole | Azo Coupling | Substituted phenols and anilines | Electronic effects, H-bonding, lipophilicity |

Computational Chemistry and Theoretical Studies on 2 Bromo 6 Nitrobenzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the quantum mechanical properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For 2-Bromo-6-nitrobenzothiazole, DFT calculations are instrumental in predicting a range of molecular properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-311++G(d,p), is a common choice for such studies due to its proven reliability in reproducing experimental results for a wide variety of organic compounds.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. Geometric optimization calculations are performed to find the minimum energy conformation of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the point on the potential energy surface with the lowest energy.

For a molecule like this compound, conformational analysis may reveal different spatial arrangements, particularly concerning the orientation of the nitro group relative to the benzothiazole (B30560) ring. By comparing the energies of these different conformers, the most stable, or ground-state, geometry can be identified. This optimized structure serves as the foundation for all subsequent property calculations.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.895 | C-C-Br | 119.5 |

| C-N (nitro) | 1.480 | C-C-N | 118.0 |

| N-O (nitro) | 1.225 | O-N-O | 124.0 |

| C-S | 1.760 | C-S-C | 91.0 |

Note: The data in this table is illustrative and represents typical values for similar chemical bonds.

Understanding the electronic structure of this compound is crucial for predicting its reactivity and spectroscopic behavior. Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the ring to the nitro group upon electronic excitation.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

Note: These values are hypothetical and serve as representative examples.

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

The vibrational modes of this compound can be assigned to specific functional groups, such as the C-Br stretch, the symmetric and asymmetric stretches of the NO2 group, and the various vibrations of the benzothiazole ring. Potential Energy Distribution (PED) analysis is often used to provide a quantitative measure of the contribution of different internal coordinates to each normal mode of vibration ijtsrd.comnih.govresearchgate.net. This detailed assignment is invaluable for understanding the molecule's structure and bonding.

Table 3: Hypothetical Vibrational Frequencies and Assignments for this compound

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|---|

| ν(C-H) | 3100 | 3000 | C-H stretching |

| νas(NO₂) | 1550 | 1500 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1350 | 1300 | Symmetric NO₂ stretching |

| ν(C=N) | 1600 | 1550 | C=N stretching in thiazole (B1198619) ring |

Note: These are representative frequencies and assignments.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the charge distribution and predicting the reactive sites of a molecule nih.gov. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Different colors are used to indicate regions of varying potential; typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack) nih.gov. Green indicates regions of neutral potential.

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for electrophilic interactions. The hydrogen atoms of the benzene (B151609) ring would exhibit a positive potential, while the bromine atom would also influence the electrostatic potential distribution.

First-order hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. DFT calculations can be used to predict the components of the hyperpolarizability tensor and the total hyperpolarizability.

The presence of both an electron-donating benzothiazole ring and a strong electron-withdrawing nitro group in this compound suggests that it may possess a significant NLO response due to intramolecular charge transfer. The calculated hyperpolarizability can be compared to that of known NLO materials, such as urea, to assess its potential scirp.org.

Table 4: Hypothetical First-Order Hyperpolarizability of this compound

| Component | Value (x 10⁻³⁰ esu) |

|---|---|

| β_x | 5.2 |

| β_y | -1.8 |

| β_z | 0.5 |

Note: These values are for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule in terms of localized bonds and lone pairs uni-muenchen.dealtervista.org. This method allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms of the thiazole ring and the oxygen atoms of the nitro group into antibonding orbitals. These interactions, known as donor-acceptor interactions, contribute to the stability of the molecule. The strength of these interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor pair.

Table 5: Hypothetical NBO Analysis of Significant Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π*(C4-C5) | 2.5 |

| LP(1) S1 | σ*(C2-N3) | 1.8 |

Note: LP denotes a lone pair, π and σ are bonding orbitals, and π and σ* are antibonding orbitals. The atom numbering is based on a standard representation of the benzothiazole ring system. This data is hypothetical.*

Molecular Dynamics Simulations (Hypothetical applications for reactivity/interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, interactions with other molecules, and thermodynamic properties. For this compound, MD simulations can be hypothetically applied to explore its reactivity and interactions in various chemical and biological contexts.

One hypothetical application is the study of this compound as a potential inhibitor of a specific enzyme, for instance, a bacterial kinase involved in pathogenesis. The rationale for this is that many benzothiazole derivatives have shown activity against a range of biological targets. nih.govbiointerfaceresearch.com In this scenario, MD simulations could be employed to understand the binding mechanism and stability of the compound within the enzyme's active site.

The simulation would typically involve placing the this compound molecule in the binding pocket of the enzyme, which is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is then subjected to energy minimization, followed by a period of heating and equilibration, before a production run is performed for data collection. biointerfaceresearch.comresearchgate.net

Detailed Research Findings from a Hypothetical MD Simulation:

A hypothetical 100-nanosecond MD simulation could reveal the key interactions between this compound and the amino acid residues of the target kinase. The analysis of the simulation trajectory might show that the nitro group at the 6-position forms hydrogen bonds with a lysine residue in the active site, while the benzothiazole ring engages in π-π stacking interactions with a phenylalanine residue. The bromine atom at the 2-position could be involved in halogen bonding with a carbonyl oxygen of the protein backbone, further stabilizing the complex.

The stability of these interactions over the course of the simulation can be quantified by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed. A stable RMSD for the ligand would suggest that it remains bound in a consistent conformation within the active site.

Interactive Data Table: Hypothetical MD Simulation Parameters for this compound with a Target Kinase

| Parameter | Value | Description |

| System Setup | ||

| Force Field | AMBER ff14SB | Describes the potential energy of the protein. |

| Ligand Force Field | GAFF2 | General AMBER Force Field for the ligand. |

| Water Model | TIP3P | A common water model for solvation. |

| Box Type | Triclinic | The shape of the simulation box. |

| Box Size | 10 Å buffer | The distance from the solute to the box edge. |

| Simulation Protocol | ||

| Minimization Steps | 5000 | Number of steps for energy minimization. |

| Heating Time | 1 ns | Duration of heating the system to the target temperature. |

| Equilibration Time | 5 ns | Duration of system equilibration. |

| Production Run Time | 100 ns | Duration of the main simulation for data collection. |

| Temperature | 300 K | The temperature at which the simulation is run. |

| Pressure | 1 atm | The pressure at which the simulation is run. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Potential application for derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

For this compound, QSAR modeling could be a valuable tool in a drug discovery program, for example, in the development of new antimalarial agents, as other nitrobenzothiazole derivatives have been studied for this purpose. ui.ac.id A QSAR study would typically involve a dataset of benzothiazole derivatives with experimentally determined biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors would be calculated, including electronic, steric, and hydrophobic properties.

Detailed Research Findings from a Hypothetical QSAR Study:

A hypothetical QSAR model for a series of this compound derivatives could be developed using multiple linear regression (MLR). The model might reveal that the antimalarial activity is positively correlated with the dipole moment and the energy of the Highest Occupied Molecular Orbital (EHOMO), and negatively correlated with the logarithm of the partition coefficient (logP).

This would suggest that more polar compounds with higher HOMO energies and lower lipophilicity are likely to be more active. The bromine atom at the 2-position and the nitro group at the 6-position would significantly contribute to these properties. The model could then be used to predict the activity of new derivatives with different substituents on the benzothiazole ring. For instance, the model might predict that adding an electron-donating group to the benzene ring would increase the EHOMO and potentially the activity.

The statistical quality of the QSAR model is crucial and is assessed by parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of estimation. A robust QSAR model would have a high R² and Q² value, indicating good predictive power. ui.ac.idmdpi.com

Interactive Data Table: Hypothetical QSAR Model for Antimalarial Activity of this compound Derivatives

| Derivative | log(1/IC50) | Dipole Moment (Debye) | EHOMO (eV) | logP |

| This compound | 5.2 | 4.5 | -8.2 | 3.1 |

| 2-Chloro-6-nitrobenzothiazole (B1294357) | 5.1 | 4.3 | -8.3 | 2.9 |

| 2-Bromo-5-amino-6-nitrobenzothiazole | 5.8 | 5.1 | -7.9 | 2.5 |

| 2-Bromo-6-nitro-5-methoxybenzothiazole | 5.5 | 4.8 | -8.0 | 3.3 |

Reaction Mechanism Studies through Computational Approaches

Computational approaches, particularly those based on Density Functional Theory (DFT), are widely used to investigate the mechanisms of chemical reactions. These methods can provide detailed information about the structures of reactants, transition states, and products, as well as the activation energies and reaction energies involved. This allows for a deeper understanding of reaction pathways and the factors that control reactivity and selectivity.

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNA_r), where the bromine atom at the 2-position is displaced by a nucleophile. The presence of the electron-withdrawing nitro group on the benzene ring is expected to activate the molecule towards this type of reaction. stackexchange.comwikipedia.org

Detailed Research Findings from a Hypothetical DFT Study:

A hypothetical DFT study on the reaction of this compound with a nucleophile, such as methoxide, could be performed to elucidate the reaction mechanism. The calculations would likely be carried out using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). mdpi.commdpi.com

The study would first involve optimizing the geometries of the reactant, the nucleophile, the Meisenheimer intermediate (the adduct formed upon nucleophilic attack), the transition state for the formation of the intermediate, and the product. The calculated energies of these species would allow for the construction of a reaction energy profile.

The results might show that the reaction proceeds via a two-step mechanism, with the formation of the Meisenheimer intermediate being the rate-determining step. The calculated activation energy for this step would provide a quantitative measure of the reaction's feasibility. The study could also investigate the influence of the solvent on the reaction by using a continuum solvation model.

Furthermore, analysis of the electronic structure of the transition state could reveal the nature of the bond-forming and bond-breaking processes. Natural Bond Orbital (NBO) analysis could be used to study the charge distribution and delocalization in the Meisenheimer intermediate, confirming the stabilizing effect of the nitro group. scirp.org

Interactive Data Table: Hypothetical Calculated Energies for the SNA_r Reaction of this compound with Methoxide

| Species | Relative Energy (kcal/mol) | Method | Basis Set |

| Reactants | 0.0 | B3LYP | 6-311+G(d,p) |

| Transition State | +15.2 | B3LYP | 6-311+G(d,p) |

| Meisenheimer Intermediate | -5.8 | B3LYP | 6-311+G(d,p) |

| Products | -12.5 | B3LYP | 6-311+G(d,p) |

Advanced Analytical Techniques in the Study of 2 Bromo 6 Nitrobenzothiazole

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2-bromo-6-nitrobenzothiazole would be expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the benzene (B151609) ring would exhibit a specific splitting pattern based on their coupling with adjacent protons. The electron-withdrawing effects of the nitro group and the bromine atom would likely cause the nearby protons to resonate at a lower field (higher ppm values).

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C2) would be significantly influenced by the halogen's electronegativity. The carbons in the aromatic ring would appear in the typical range of 110-160 ppm, with the carbon atom bonded to the nitro group (C6) expected to be deshielded.

Expected NMR Data (Hypothetical):

| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic Protons | 7.5 - 8.8 | 115 - 155 |

| C-Br | - | ~130 |

| C-NO₂ | - | ~145 |

Note: This table is a hypothetical representation and is not based on experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for the nitro group and the aromatic ring.

Characteristic IR Absorptions:

N-O asymmetric stretching: Typically observed in the range of 1500-1560 cm⁻¹.

N-O symmetric stretching: Usually appears between 1335-1390 cm⁻¹.

C=N stretching (in the thiazole (B1198619) ring): Expected around 1600-1650 cm⁻¹.

Aromatic C-H stretching: Generally found above 3000 cm⁻¹.

Aromatic C=C stretching: Appears in the 1400-1600 cm⁻¹ region.

C-Br stretching: Typically a weak band in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 1:1 ratio) would be expected. Fragmentation would likely involve the loss of the nitro group (NO₂) and the bromine atom.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated benzothiazole (B30560) system and the nitro group would result in characteristic absorption bands in the UV-Vis spectrum. The nitro group, being a chromophore, would likely cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzothiazole.

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of components in a mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and analyzing compounds. For this compound, a reversed-phase HPLC method would likely be employed.

Typical HPLC Parameters (Hypothetical):

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. |

| Detection | UV detector, monitoring at a wavelength where the compound has maximum absorbance. |

Note: This table is a hypothetical representation and is not based on experimental data.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique frequently employed for the qualitative analysis of this compound. nih.gov Its primary applications include monitoring the progress of chemical reactions in which this compound is either a reactant or a product, assessing the purity of a sample, and determining the appropriate solvent system for larger-scale purification by column chromatography. chemistryhall.com

In a typical TLC analysis of this compound, a small amount of the compound, dissolved in a suitable solvent, is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase (eluent). Through capillary action, the mobile phase ascends the plate, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase versus the mobile phase. chemistryhall.com

The polarity of this compound, influenced by the electronegative bromine and nitro groups, dictates its interaction with the polar silica gel stationary phase. A non-polar mobile phase would result in strong adsorption to the silica gel and a low Retention Factor (Rƒ), while a more polar mobile phase would increase its mobility, leading to a higher Rƒ value. The selection of an appropriate eluent system, often a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate), is critical for achieving clear separation.

Visualization of the compound on the TLC plate is typically achieved under UV light, as the benzothiazole ring system is UV-active. The presence of impurities would be indicated by the appearance of additional spots at different Rƒ values.

Table 1: Hypothetical TLC Data for a Reaction Involving this compound This table illustrates how TLC can be used to monitor the conversion of a starting material to the final product, this compound. The Rƒ values are indicative and would vary based on the exact TLC conditions.

| Compound | Rƒ Value (Hexane:Ethyl Acetate 4:1) | Observation under UV Light |

| Starting Material (e.g., 6-nitrobenzothiazole) | 0.55 | Dark Spot |

| This compound | 0.40 | Dark Spot |

| Impurity/Byproduct | 0.25 | Faint Spot |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It can be applied to this compound for definitive identification and quantification, especially in complex mixtures. The compound must be sufficiently volatile and thermally stable to be analyzed by GC.

In this method, a sample containing this compound is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a heated column containing a stationary phase. The separation is based on the compound's boiling point and its interactions with the stationary phase. Due to its molecular weight and polarity, this compound would exhibit a characteristic retention time under specific GC conditions (e.g., column type, temperature program).

As the compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), which causes the molecule to fragment into a pattern of characteristic charged ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), which is characteristic of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Further fragmentation would likely involve the loss of the nitro group (-NO₂) or the bromine atom (-Br), providing further structural confirmation.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z Value | Ion Identity | Significance |

| 258/260 | [C₇H₃BrN₂O₂S]⁺ | Molecular ion peak showing bromine isotope pattern |

| 212/214 | [M - NO₂]⁺ | Loss of the nitro group |

| 179 | [M - Br]⁺ | Loss of the bromine atom |

| 133 | [C₇H₃N₂S]⁺ | Loss of both bromine and nitro groups |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To analyze this compound using this technique, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays.

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded as the crystal is rotated. This diffraction data is then processed mathematically to generate an electron density map of the molecule, from which the positions of individual atoms can be determined.

The resulting crystal structure provides a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Planarity: Determination of the planarity of the fused benzothiazole ring system.

Conformation: The orientation of the nitro group relative to the aromatic ring.

Intermolecular Interactions: Identification of non-covalent interactions in the crystal lattice, such as halogen bonding (C-Br···O or C-Br···N), π-π stacking between aromatic rings, or other van der Waals forces. These interactions govern the crystal packing and influence physical properties like melting point and solubility.

While the specific crystal structure of this compound is not publicly available, data from closely related structures, such as other brominated benzothiazole derivatives, provide expected values for key parameters. nih.govst-andrews.ac.uk

Table 3: Representative Crystallographic Data for a Substituted Bromobenzothiazole Derivative This data is based on a known structure containing a bromobenzothiazole moiety and serves as an example of the information obtained from an X-ray crystallography study. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.341 |

| b (Å) | 10.672 |

| c (Å) | 12.924 |

| α (°) | 104.50 |

| β (°) | 90.24 |

| γ (°) | 103.99 |

| C-Br Bond Length (Å) | ~1.90 |

| C-NO₂ Bond Angle (°) | ~120 |

Thermal Analysis (e.g., TGA, DTA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. abo.fi For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly valuable for assessing its thermal stability and decomposition profile.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). A TGA curve of this compound would show a stable baseline (no mass loss) up to its decomposition temperature. Upon decomposition, a sharp or gradual decrease in mass would be observed as volatile fragments are released. The temperature at which significant mass loss begins provides a quantitative measure of its thermal stability. The presence of a nitro group suggests that the compound may decompose energetically. ahievran.edu.tr

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. abo.fi This technique detects thermal events such as phase transitions (e.g., melting) and chemical reactions (e.g., decomposition). A DTA curve would show an endothermic peak corresponding to the melting of this compound. At higher temperatures, a sharp exothermic peak would likely be observed, corresponding to its decomposition, a characteristic feature of many nitroaromatic compounds. researchgate.net Combining TGA and DTA allows for a comprehensive understanding of the thermal behavior, distinguishing between events with and without mass loss. abo.fi

Table 4: Hypothetical Thermal Analysis Data for this compound

| Technique | Thermal Event | Onset Temperature (°C) | Observation |

| DTA | Melting | ~190 - 200 | Endothermic Peak |

| TGA | Decomposition | > 250 | Onset of significant mass loss |

| DTA | Decomposition | > 250 | Sharp Exothermic Peak |

Applications in Organic Synthesis and Material Science

Building Block in Heterocyclic Synthesis

2-Bromo-6-nitrobenzothiazole is an important starting material for the construction of more complex heterocyclic systems. The lability of the bromine atom allows for its displacement by various nucleophiles, paving the way for the synthesis of fused and substituted heterocyclic scaffolds.

The synthesis of imidazo[2,1-b]benzothiazoles, a class of fused heterocyclic compounds with potential biological activities, can be achieved using 2-aminobenzothiazole (B30445) derivatives as precursors. nih.govnih.gov While specific examples starting directly from this compound are not prevalent in the cited literature, the general synthetic strategies are applicable. The process typically involves the reaction of a 2-aminobenzothiazole with an α-haloketone. In the context of this compound, this would first require the conversion of the 2-bromo group to a 2-amino group. Subsequently, reaction with a suitable α-haloketone would lead to the formation of the corresponding imidazo[2,1-b]benzothiazole. For instance, the reaction of 2-aminobenzothiazoles with ethyl 2-chloroacetoacetate has been used to prepare imidazo[2,1-b]benzothiazole-3-carboxylates. A catalyst-free, microwave-assisted method has also been demonstrated for the synthesis of benzo[d]imidazo[2,1-b]thiazoles in excellent yields. nih.gov The presence of the nitro group at the 6-position of the benzothiazole (B30560) ring can influence the reactivity and potential biological activity of the resulting imidazothiazole derivatives. One study reported that a benzo-[d]-imidazo-[2,1-b]-thiazole derivative carrying a 4-nitro phenyl moiety displayed significant antimycobacterial activity. rsc.org